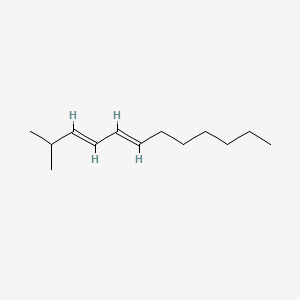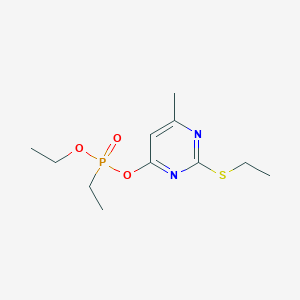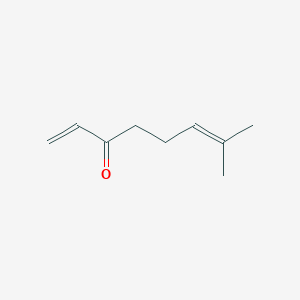
7-Methylocta-1,6-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylocta-1,6-dien-3-one, also known as 1,6-Octadien-3-one,7-methyl, is an organic compound with the molecular formula C9H14O and a molecular weight of 138.207 g/mol . This compound is characterized by its unique structure, which includes a ketone group and a conjugated diene system. It is commonly used in various chemical and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylocta-1,6-dien-3-one typically involves the reaction of 4-Hexenal with vinylmagnesium bromide, followed by oxidation . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound .
化学反应分析
Types of Reactions: 7-Methylocta-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted alkenes.
科学研究应用
7-Methylocta-1,6-dien-3-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7-Methylocta-1,6-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to its conjugated diene system and ketone group, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as antimicrobial activity .
相似化合物的比较
3,7-Dimethylocta-1,6-dien-3-yl acetate: Similar in structure but with an acetate group instead of a ketone.
Linalool: A related compound with a similar carbon skeleton but different functional groups.
Uniqueness: 7-Methylocta-1,6-dien-3-one is unique due to its specific combination of a conjugated diene system and a ketone group, which imparts distinct reactivity and versatility in chemical reactions. This makes it valuable in various applications, from synthetic chemistry to industrial production .
属性
CAS 编号 |
24903-94-4 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
7-methylocta-1,6-dien-3-one |
InChI |
InChI=1S/C9H14O/c1-4-9(10)7-5-6-8(2)3/h4,6H,1,5,7H2,2-3H3 |
InChI 键 |
FVAZRTUEFHNRTR-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=O)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


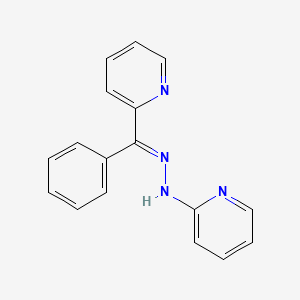
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)

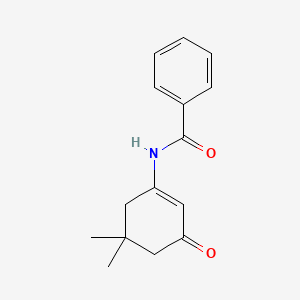
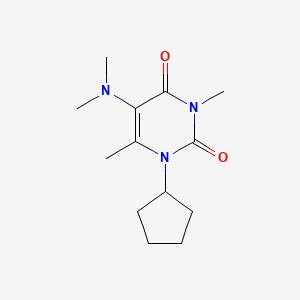
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)

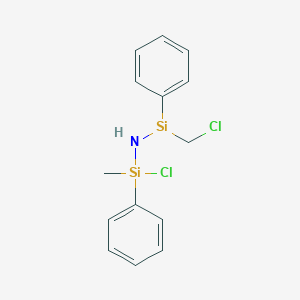
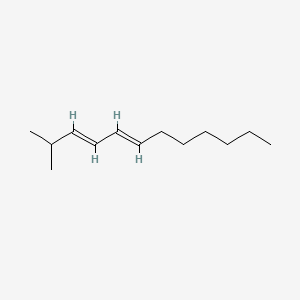
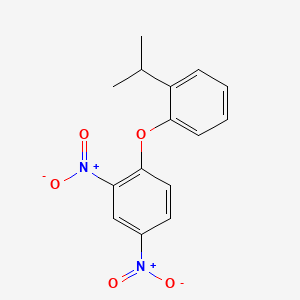

![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
